3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline
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Overview
Description
(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine typically involves a condensation reaction between 3,5-dichloroaniline and 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Another indole derivative with antioxidant properties.
Uniqueness
(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine stands out due to its unique combination of the indole and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12Cl2N2 |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C16H12Cl2N2/c1-10-15(14-4-2-3-5-16(14)20-10)9-19-13-7-11(17)6-12(18)8-13/h2-9,20H,1H3 |
InChI Key |
BCVVEMAHGPKESH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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